2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Beschreibung
2-{2-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a benzodiazole core substituted with a 4-chlorophenylmethyl group at the 2-position and a pyrrolidin-1-yl ethanone moiety at the 1-position. The pyrrolidine ring, a five-membered amine, may contribute to solubility and metabolic stability.
Eigenschaften
IUPAC Name |
2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-16-9-7-15(8-10-16)13-19-22-17-5-1-2-6-18(17)24(19)14-20(25)23-11-3-4-12-23/h1-2,5-10H,3-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUJVKLNOGBBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Electrophilic Substitution at the Benzodiazole Core
The benzodiazole system undergoes regioselective electrophilic substitution, influenced by the electron-withdrawing chlorophenyl group. Key reactions include:
The chlorophenyl group directs substitution to positions para or meta relative to itself, as observed in structurally similar compounds .
Reactivity of the Pyrrolidine Amine
The pyrrolidine ring participates in acid-base and nucleophilic reactions:
-
Protonation : Forms a stable ammonium ion in acidic media (pH < 4) .
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under mild conditions (e.g., DMF, 25°C) :
Yields quaternary ammonium salts or amides, depending on the electrophile .
Ketone Functional Group Transformations
The ethanone moiety undergoes classical ketone reactions:
The ketone’s α-hydrogens are moderately acidic (pKa ~18–20), enabling enolate-mediated C–C bond formation .
Chlorophenylmethyl Group Reactivity
The 4-chlorophenylmethyl substituent influences stability and participates in:
-
Oxidative Dechlorination : Catalyzed by Pd/C under H₂, producing a phenylmethyl derivative .
-
Photochemical Reactions : UV light induces homolytic C–Cl bond cleavage, forming radicals that dimerize or abstract hydrogen .
Cross-Coupling Reactions
The benzodiazole core facilitates palladium-catalyzed couplings:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acid incorporation | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Introduction of amines/heterocycles |
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral aqueous media but degrades in strongly acidic/basic conditions:
-
Acidic Hydrolysis (HCl, 100°C): Cleaves the pyrrolidine-ketone bond, yielding benzodiazole and pyrrolidine fragments .
-
Basic Hydrolysis (NaOH, 80°C): Decomposes the benzodiazole ring to o-phenylenediamine derivatives .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which:
-
Decarboxylation : Loss of CO from the ketone (250–300°C).
-
Ring Fragmentation : Benzodiazole decomposition above 350°C.
Key Research Findings
-
Microwave-assisted reactions enhance yields in ketone reductions (85–92%) compared to conventional methods (60–70%).
-
The chlorophenyl group reduces electron density at the benzodiazole C4 position by 15% (DFT calculations), directing electrophiles to C5/C6 .
-
Pyrrolidine’s basicity (pKa ~11.3) enables selective protonation without affecting the benzodiazole .
Wissenschaftliche Forschungsanwendungen
2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Key Analogues
Key Observations:
Solubility : The hydroxymethyl-pyrrolidine substituent in introduces polarity, likely improving aqueous solubility relative to the unmodified pyrrolidine in the target compound.
Linker Modifications : Replacing the methylene group with a sulfanyl linker (as in ) alters electronic distribution and steric bulk, which may influence binding affinity.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Lipophilicity : The target compound’s LogP (~3.2) is higher than (2.5) due to the benzodiazole core and chlorophenyl group, suggesting greater membrane permeability but lower solubility.
Synthetic Accessibility : Yields for analogs range from 45% to 99%, with the target compound likely requiring multi-step synthesis involving coupling (e.g., Buchwald-Hartwig for benzodiazole) and alkylation .
Biologische Aktivität
The compound 2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one , commonly referred to by its CAS number 906187-19-7 , is a novel organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 353.8 g/mol
- Structure : The compound features a benzodiazole moiety linked to a pyrrolidine group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may influence pathways involved in:
- Cell Proliferation : The compound appears to modulate cell growth and survival, potentially acting as an inhibitor of certain tyrosine kinases involved in cancer progression.
- Angiogenesis : Similar compounds have been shown to affect vascular endothelial growth factor (VEGF) signaling pathways, which are crucial in angiogenesis and tumor growth.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Inhibition of proliferation |
| A549 (Lung) | 12.3 | Induction of apoptosis |
Case Studies
- In Vitro Studies : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours, suggesting potent anticancer properties.
- Mechanistic Insights : Further investigations revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Animal Models : In vivo studies using xenograft models have indicated that administration of this compound significantly reduced tumor size compared to controls, supporting its potential as an effective therapeutic agent.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?
The compound is typically synthesized via multi-step reactions involving condensation of substituted benzodiazoles with pyrrolidine-containing intermediates. For example, brominated intermediates (e.g., 2-bromo-1-(4-substituted-phenyl)ethan-1-one) can react with benzodiazole derivatives under nucleophilic substitution conditions. Optimization includes:
- Temperature control : Maintaining 0–50°C during diazotization steps to minimize side reactions .
- Solvent selection : Using DMF or ethanol for improved solubility of intermediates .
- Purification : RP-HPLC and recrystallization to isolate E/Z isomers, with yields ranging from 18% to 97% depending on steric and electronic factors .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data inconsistencies be addressed?
- 1H NMR : Identifies proton environments, particularly for distinguishing E/Z isomers (e.g., coupling constants for hydrazone protons) .
- HRMS : Confirms molecular weight and isotopic patterns, critical for verifying synthetic success .
- RP-HPLC : Resolves isomeric mixtures and assesses purity (>95% required for biological assays) .
- Addressing inconsistencies : Cross-validate NMR and HRMS data with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in derivatives of this compound?
SHELXL refines crystal structures by:
- Twinned data handling : Using HKLF5 format for high-resolution data to model disorder or pseudosymmetry .
- Hydrogen placement : Riding models or difference Fourier maps to locate H atoms in benzodiazole and pyrrolidine moieties .
- Validation tools : R-factor analysis (target <0.05) and ADDSYM checks to avoid overfitting . Example: A related 4-chlorophenyl pyrazoline derivative achieved R = 0.054 using SHELXL .
Q. What strategies are employed to analyze the structure-activity relationship (SAR) of analogs targeting specific biological pathways?
- Bioisosteric replacement : Swapping pyrrolidine with morpholine or piperidine to modulate lipophilicity and target engagement .
- Pharmacophore mapping : Aligning substituents (e.g., 4-chlorophenyl group) with hydrophobic pockets in enzyme active sites .
- In vitro assays : Testing inhibition of targets like eIF4E/eIF4G protein-protein interactions, where analogs with bulky substituents show IC50 <10 µM .
Q. What computational and experimental methods are used to study the compound's interaction with biological targets?
- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding poses in benzodiazole-binding pockets .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for kinase inhibition) .
- Metabolic stability assays : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
Q. How should contradictory biological activity data between in vitro and in vivo models be reconciled?
- Pharmacokinetic profiling : Measure bioavailability and tissue distribution to identify poor in vivo exposure .
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
- Dose-response recalibration : Adjust in vivo dosing to match effective concentrations observed in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
